1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
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Overview
Description
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene is a fluorinated liquid-crystal monomer. Liquid-crystal monomers are compounds that exhibit properties of both liquids and solid crystals. They are widely used in the production of liquid crystal displays (LCDs) and other advanced materials due to their unique optical and electronic properties .
Preparation Methods
The synthesis of 1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene involves several steps. The synthetic route typically includes the following steps:
Fluorination: Introduction of fluorine atoms into the benzene ring.
Alkylation: Addition of the 1-methylheptoxy group to the benzene ring.
Cyclohexylation: Attachment of the 4-(4-propylcyclohexyl)cyclohexyl group to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atoms and other substituents on the benzene ring can be replaced with other groups through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex liquid-crystal materials.
Biology: Studied for its potential effects on biological systems, including its metabolism and toxicity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, including dealkylation, H-abstraction, and hydroxylation, leading to the formation of various metabolites. These metabolites can interact with different molecular targets, potentially leading to toxic effects .
Comparison with Similar Compounds
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene is unique due to its specific combination of fluorine atoms and bulky substituents. Similar compounds include:
1-Ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene: Another fluorinated liquid-crystal monomer with similar properties.
1,2-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene: Lacks the 1-methylheptoxy group, resulting in different physical and chemical properties.
These similar compounds share some properties with this compound but differ in their specific applications and reactivity.
Properties
CAS No. |
185207-90-3 |
---|---|
Molecular Formula |
C29H46F2O |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
1,3-difluoro-2-[(2S)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C29H46F2O/c1-4-6-7-8-10-21(3)32-29-27(30)19-26(20-28(29)31)25-17-15-24(16-18-25)23-13-11-22(9-5-2)12-14-23/h19-25H,4-18H2,1-3H3/t21-,22?,23?,24?,25?/m0/s1 |
InChI Key |
VDXVHNIYCHTFIC-LTHPYGAZSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F |
SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F |
Canonical SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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